molecular formula C25H24N4O3S2 B2445277 N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923202-64-6

N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2445277
CAS No.: 923202-64-6
M. Wt: 492.61
InChI Key: XXQAYJPYZCZLNP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a chemical compound with the CAS Registry Number 923202-64-6 and a molecular formula of C₂₅H₂₄N₄O₃S₂ . It has a molecular weight of approximately 492.61 g/mol . The compound's structure features a thiazole ring linked to a pyridazine group, which is further connected to an acetamide moiety. This complex structure is typical of compounds investigated for their potential biological activities in medicinal chemistry research. Suppliers offer this product with a purity of 90% or higher for research purposes . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can obtain this compound from various chemical suppliers in quantities ranging from 1mg to 10mg .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-4-32-21-11-6-5-10-19(21)27-22(30)15-33-23-13-12-20(28-29-23)24-16(2)26-25(34-24)17-8-7-9-18(14-17)31-3/h5-14H,4,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQAYJPYZCZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and any relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a thiazole and pyridazine moiety, which are known for their biological significance. The presence of an ethoxy group contributes to its solubility and potential interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral properties of various heterocyclic compounds similar to this compound. For instance, compounds with similar thiazole structures have shown effectiveness against viral infections by inhibiting viral replication. Research indicates that derivatives with thiazole and pyridazine rings can interfere with viral enzymes or processes critical for viral life cycles .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Compounds containing thiazole and pyridazine derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, studies have shown that certain thiazole-based compounds inhibit cell proliferation in breast cancer cells through apoptosis induction . this compound may exhibit similar properties due to its structural analogies.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often act by:

  • Inhibition of Enzymatic Activity : Compounds targeting key enzymes in viral replication or cancer cell metabolism.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Modulation of Signaling Pathways : Interfering with pathways such as NF-kB or MAPK that are crucial for cell survival and proliferation.

Case Studies

  • Antiviral Efficacy : A study investigated a series of thiazole derivatives against HSV strains, revealing that specific modifications enhanced antiviral activity significantly .
  • Cytotoxicity in Cancer Cells : Research on thiazole-pyridazine hybrids demonstrated significant cytotoxic effects on MCF7 (breast cancer) cells, with IC50 values indicating potent activity comparable to standard chemotherapeutics .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeTargetIC50/EC50 ValuesReference
AntiviralThiazole DerivativeHSV10 µM
AntitumorThiazole-Pyridazine HybridMCF7 Cells15 µM
CytotoxicityThiazole-Based CompoundVarious Cancer Lines20 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

  • Methodology : The compound can be synthesized via a multi-step protocol involving condensation reactions. For example, a reflux system with pyridine and Zeolite (Y-H) as a catalyst under controlled temperature (150°C) is effective for forming thiazole and pyridazine intermediates . Post-synthesis, purity is achieved by recrystallization in ethanol and validated via HPLC or NMR.
  • Key Considerations : Monitor reaction progress using TLC, and optimize catalyst loading (e.g., 0.01 M Zeolite) to minimize side products.

Q. Which analytical techniques are critical for structural confirmation?

  • Methodology :

  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond-length and angle measurements .
  • Spectroscopy : Employ 1H^1 \text{H}/13C^{13} \text{C} NMR to verify substituent positions and FT-IR for functional group identification (e.g., acetamide C=O stretch at ~1680 cm1^{-1}) .
    • Validation : Cross-reference crystallographic data with computational models (e.g., PubChem-derived InChI keys) to detect discrepancies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antiproliferative activity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups on phenyl rings and thiazole cores. Test in vitro against cancer cell lines (e.g., MTT assay) .
  • Statistical Modeling : Use Design of Experiments (DoE) to assess the impact of substituent polarity and steric effects on bioactivity. For instance, optimize logP values for membrane permeability .
    • Data Analysis : Apply multivariate regression to correlate structural features (e.g., electron-withdrawing groups) with IC50_{50} values.

Q. How should researchers address contradictions between crystallographic data and computational docking results?

  • Methodology :

  • Refinement Checks : Re-examine SHELX-refined structures for torsional angles (e.g., nitro group deviations in benzene rings) that may affect docking poses .
  • Validation : Perform molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states. Compare with intermolecular interactions (e.g., H-bonding networks in the solid state) .
    • Resolution : Use hybrid methods like QM/MM to reconcile static crystallographic data with dynamic binding modes.

Q. What strategies improve synthetic yield and scalability for analogs?

  • Methodology :

  • Catalyst Optimization : Screen acidic/basic catalysts (e.g., Zeolite Y-H vs. Amberlyst) to enhance reaction efficiency .
  • Flow Chemistry : Adapt batch synthesis to continuous-flow systems for precise temperature control and reduced side reactions (e.g., Omura-Sharma-Swern oxidation protocols) .
    • Process Metrics : Track key parameters (e.g., residence time, solvent polarity) using DoE to maximize throughput .

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